2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
Description
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a halogenated phenolic compound featuring a bromine substituent at the 2-position, a methoxy group at the 6-position, and a propan-2-ylamino-methyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3;/h4-5,7,13-14H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIBKLGWDYMUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common synthetic route includes:
Methoxylation: The addition of a methoxy group to the phenol ring.
Aminomethylation: The attachment of an isopropylamino methyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenol ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol typically involves:
- Bromination of 6-Methoxyphenol : Utilizing bromine or a brominating agent under controlled conditions.
- Mannich Reaction : Introducing the isopropylamino methyl group through a Mannich reaction, often involving formaldehyde and an amine.
These methods ensure high yield and purity, suitable for both laboratory and industrial applications.
Chemistry
This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : The bromine atom can be reduced to yield dehalogenated derivatives.
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, expanding its utility in synthetic pathways.
Biology
Research has indicated potential biological activities attributed to this compound, including:
- Antimicrobial Properties : Studies suggest effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapeutics.
Medicine
In medicinal chemistry, 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is being explored as a precursor for drug development. Its structural features may lead to the creation of novel pharmaceuticals targeting various diseases.
Industry
The compound finds applications in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products in fields such as agrochemicals and polymer science.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various bromophenols, including 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Research
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its promise as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound’s closest structural analog, 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol Hydrochloride (CAS 1208639-77-3), differs in the amino substituent: the propan-2-yl group is replaced by a 1-methylpyrazol-4-yl moiety . This substitution introduces significant variations in electronic properties, hydrogen-bonding capacity, and steric effects.
Table 1: Structural and Molecular Comparison
| Property | Target Compound | 1-Methylpyrazol-4-yl Analog (CAS 1208639-77-3) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆BrClNO₂ (calculated) | C₁₂H₁₅BrClN₃O₂ |
| Molar Mass (g/mol) | ~309.45 | 348.63 |
| Amino Substituent | Propan-2-yl (aliphatic, branched) | 1-Methylpyrazol-4-yl (aromatic, heterocyclic) |
| Nitrogen Atoms | 1 | 3 |
| Key Functional Groups | Bromophenol, methoxy, secondary amine | Bromophenol, methoxy, pyrazole, tertiary amine |
Implications of Substituent Differences
Electronic Effects: The pyrazole ring in the analog introduces aromatic π-electron density and two additional nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the aliphatic propan-2-yl group. This could enhance binding affinity to biological targets like enzymes or receptors .
Solubility and Lipophilicity :
- The hydrochloride salt form improves aqueous solubility for both compounds. However, the pyrazole-containing analog may exhibit lower lipophilicity (logP) due to its polar heterocycle, whereas the propan-2-yl substituent in the target compound increases hydrophobic character .
Synthetic and Stability Considerations :
- The propan-2-yl group in the target compound simplifies synthesis due to its straightforward alkylamine chemistry, whereas the pyrazole analog requires more complex heterocyclic synthesis steps.
- The aromatic pyrazole moiety may confer greater thermal stability compared to the aliphatic propan-2-yl group, which could degrade under harsh conditions .
Lumping Strategy and Functional Group Relevance
As noted in , compounds with similar core structures but differing substituents are often "lumped" together in computational models to predict physicochemical or biological behavior . For example:
- Both compounds could be grouped as brominated phenolic derivatives for studying halogenated aromatic reactivity.
- However, their distinct amino substituents justify separate evaluation in biological assays, as the pyrazole’s hydrogen-bonding capacity might lead to divergent pharmacological profiles.
Biological Activity
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is an organic compound classified under bromophenols. Its molecular formula is , and it is characterized by the presence of a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenolic ring. This structural complexity contributes to its unique biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against selected microbial strains:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Pseudomonas aeruginosa | 0.039 |
These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for potential anticancer activity. Studies have shown that derivatives of bromophenols can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study focusing on similar bromophenolic compounds revealed that certain structural modifications enhance anticancer activity. The presence of the isopropylamino group in 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol may play a crucial role in its ability to interact with cellular targets involved in cancer progression.
The biological activity of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol can be attributed to its ability to interact with biological membranes and enzymes. The bromine atom and methoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent biological interactions.
Synthetic Routes
The synthesis of this compound typically involves several steps, including:
- Bromination : Introduction of the bromine atom into the phenolic structure.
- Mannich Reaction : Formation of the isopropylamino methyl group through a reaction with formaldehyde and isopropylamine.
These synthetic pathways allow for the production of various derivatives, which can be screened for enhanced biological activity.
Research Applications
The compound serves as a valuable building block in organic synthesis and has potential applications in:
- Medicinal Chemistry : Development of new antimicrobial and anticancer agents.
- Material Science : Utilization in creating specialty chemicals with unique properties.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | HBr, AcOH, 60°C, 12h | 78 | |
| Methoxylation | NaOMe, MeOH, reflux, 6h | 85 | |
| Amination | Isopropylamine, EDC, HOBt, DMF, rt, 24h | 65 |
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons).
- 2D NMR (COSY, HSQC) for connectivity analysis.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- X-ray Crystallography :
Q. Table 2: Typical Crystallographic Parameters (Analogous Schiff Base)
| Parameter | Value (From ) |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.512(2), 9.874(1), 15.243(3) |
| α, β, γ (°) | 90, 104.5(1), 90 |
| R-factor | 0.045 |
Advanced: How can computational methods resolve contradictions between experimental and theoretical NMR chemical shifts?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-311+G(d,p) basis set.
- Calculate NMR shifts with the GIAO method (accounting for solvent effects via PCM model) .
Validation :
- Compare calculated vs. experimental shifts (RMSD < 0.3 ppm for ¹H).
- Adjust for solvent polarity (e.g., DMSO vs. gas phase).
Troubleshooting :
- Check for tautomerism or dynamic effects (VT-NMR).
- Reassess purity (HPLC) or crystal packing (if X-ray data available) .
Advanced: What strategies improve crystallization outcomes for X-ray studies when initial attempts fail?
Methodological Answer:
Solvent Screening : Use combinatorial screening (e.g., vapor diffusion with 10–20 solvent mixtures).
Additives : Introduce trace co-solvents (e.g., DMSO, ether) or salts (NH₄PF₆).
Temperature Gradients : Slow cooling from 40°C to 4°C over 72h.
Seeding : Transfer microcrystals from failed attempts to fresh solutions.
Data Processing : Use WinGX for integration and SADABS for absorption corrections .
Q. Table 3: Crystallization Optimization Workflow
| Step | Action | Success Rate Improvement |
|---|---|---|
| Solvent Screening | Test 5:95 to 95:5 EtOH/H₂O | 30% → 60% |
| Additive Trial | 1% DMSO in mother liquor | Improved crystal size |
| Seeding | Transfer microcrystals | Reduced nucleation time |
Advanced: How can molecular docking predict bioactivity, and what validation assays are recommended?
Methodological Answer:
Docking Workflow :
- Target Preparation : Retrieve protein structure (PDB), remove water, add hydrogens.
- Ligand Preparation : Optimize compound geometry (Avogadro, OpenBabel).
- Docking Software : AutoDock Vina or Schrödinger Glide (grid box centered on active site).
Validation :
- In Vitro Assays : Measure IC₅₀ via enzyme inhibition (e.g., kinase assays).
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess binding stability.
Data Interpretation :
- Correlate docking scores (ΔG) with experimental IC₅₀ values.
- Analyze hydrogen bonds and hydrophobic interactions (PyMOL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
